molecular formula C21H19NO4 B1391489 Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid CAS No. 1219181-14-2

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid

Cat. No.: B1391489
CAS No.: 1219181-14-2
M. Wt: 349.4 g/mol
InChI Key: BTOGCFAOJIQONJ-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (hereafter referred to as Fmoc-trans-ACHC) emerged from advancements in synthetic organic chemistry during the late 20th century, particularly in the field of constrained amino acids. Early work on azabicyclic compounds focused on their potential to mimic natural peptide conformations, with seminal studies in the 1990s exploring cyclopropanation strategies to generate rigid scaffolds. The incorporation of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a staple in solid-phase peptide synthesis (SPPS), was later adapted to stabilize the amine functionality of 3-azabicyclo[3.1.0]hexane derivatives. A pivotal breakthrough occurred in 2013, when Novartis researchers developed a concise stereoselective synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, laying the groundwork for Fmoc-trans-ACHC’s accessibility. This methodology enabled precise control over the trans configuration, critical for its subsequent applications in peptide engineering.

Significance in Constrained Amino Acid Research

Fmoc-trans-ACHC has become a cornerstone in constrained amino acid research due to its ability to enforce specific secondary structures in peptides. Unlike flexible linear amino acids, its bicyclic framework restricts conformational freedom, stabilizing β-turn and helical motifs. For example, studies on β-peptides incorporating trans-ACHC demonstrate enhanced helical stability, with nuclear magnetic resonance (NMR) data revealing well-defined 14-helix formations in solution. This rigidity also reduces entropy penalties during protein-ligand interactions, improving binding affinities in therapeutic targets.

Table 1: Comparison of Constrained Amino Acid Scaffolds

Scaffold Type Conformational Rigidity Common Applications
Proline Moderate β-turn stabilization
Azabicyclo[3.1.0]hexane High Helix induction, enzyme inhibition
Cyclopentane β-amino acids Variable Foldamer design

Position within Azabicyclic Chemical Frameworks

Fmoc-trans-ACHC belongs to the azabicyclo[3.1.0]hexane family, characterized by a fused bicyclic system containing one nitrogen atom. This scaffold distinguishes itself from related frameworks like azabicyclo[2.2.1]heptane or azabicyclo[3.3.0]octane through its unique strain and ring geometry. The [3.1.0] bicyclic system imposes a planar nitrogen and two fused cyclopropane rings, creating a wedge-shaped topology that influences steric and electronic interactions. Dirhodium(II)-catalyzed cyclopropanation reactions, as reported by Davies et al., enable selective synthesis of exo or endo stereoisomers, underscoring the compound’s versatility.

Nomenclature and Chemical Classification

The IUPAC name Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid systematically describes its structure:

  • Fmoc : 9-Fluorenylmethyloxycarbonyl protecting group at the amine.
  • trans : Stereochemical configuration of substituents on the bicyclic core.
  • 3-azabicyclo[3.1.0]hexane : Bicyclic system with three carbons in the first bridge, one in the second, and zero in the third, containing one nitrogen atom at position 3.
  • 2-carboxylic acid : Carboxylic acid functional group at position 2.

Table 2: Breakdown of IUPAC Nomenclature

Component Description
Bicyclo[3.1.0]hexane Fused cyclopropane and cyclopentane rings
3-aza Nitrogen atom at position 3
trans Substituents on opposite faces of the ring
2-carboxylic acid -COOH group at position 2

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGCFAOJIQONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. This compound interacts with enzymes such as proteases and peptidases, which are crucial for protein degradation and synthesis. The interaction between Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and these enzymes is typically characterized by the formation of stable complexes that facilitate the cleavage or formation of peptide bonds.

Cellular Effects

The effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Conversely, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At excessively high doses, Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can cause toxic or adverse effects, including cellular toxicity and organ damage.

Biological Activity

Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Fmoc-trans-ACHC) is a synthetic compound characterized by a bicyclic structure that includes a fluorene moiety. This compound serves as a non-natural amino acid and is primarily utilized in peptide synthesis, contributing to the study of protein interactions and potential therapeutic applications. Its unique structure enhances the biological activity of peptides by introducing rigidity, which can influence their conformation and binding affinity to target proteins.

  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.39 g/mol
  • CAS Number : 1219181-14-2

Fmoc-trans-ACHC interacts with specific molecular targets, particularly proteins and enzymes, altering their activity and function. The rigid bicyclic structure restricts conformational flexibility, potentially leading to specific conformations that enhance binding affinity and biological activity. This interaction modulates various biochemical pathways, making it a valuable tool in both research and therapeutic contexts.

1. Peptide Synthesis

Fmoc-trans-ACHC is incorporated into peptides to enhance their biological activity due to its structural properties. The incorporation of this compound can lead to:

  • Improved stability of peptides.
  • Enhanced binding affinity to target molecules.
  • Specific conformations beneficial for therapeutic efficacy.

2. Research Applications

In biological research, Fmoc-trans-ACHC is used as a probe in the study of protein-protein interactions:

  • It helps elucidate how changes in peptide conformation affect binding interactions.
  • It serves as a tool for investigating the mechanisms of various proteins.

Case Study 1: Antitumor Activity

A study explored the biological effects of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, which share structural similarities with Fmoc-trans-ACHC, on 3T3 cells. The results indicated:

  • A significant reduction in cell motility and multiplication capacity after treatment with these compounds.
  • The compounds displayed cytostatic effects comparable to established chemotherapeutics like cisplatin, suggesting potential applications in cancer therapy.

Case Study 2: Opioid Receptor Ligands

Research on 3-azabicyclo[3.1.0]hexane derivatives demonstrated their potential as μ-opioid receptor ligands for treating pruritus in dogs. Modifications to the lead structure resulted in compounds with high binding affinity for μ receptors, indicating that similar modifications could be applied to Fmoc-trans-ACHC for developing new analgesics.

Comparative Analysis

The following table summarizes key structural features and differences between Fmoc-trans-ACHC and related compounds:

Compound NameStructure FeaturesNotable Differences
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acidBicyclic structure with Fmoc groupProvides rigidity enhancing biological activity
3-Azabicyclo[3.1.0]hexane-2-carboxylic acidSimilar bicyclic structure without Fmoc groupLacks protective Fmoc group
Fmoc-cyclopentylalanineContains a cyclopentyl groupDifferent ring structure affects flexibility
Fmoc-piperidineContains a piperidine ringDifferent nitrogen positioning and biological roles

Scientific Research Applications

Chemical Properties and Structure

Fmoc-trans-ACHC has the molecular formula C21H19NO4C_{21}H_{19}NO_{4} and a molecular weight of 349.39 g/mol. The compound features a fluorene moiety (Fmoc) that serves as a protecting group for the amine during peptide synthesis, ensuring proper chain growth and stability.

Chemistry

In the realm of chemistry, Fmoc-trans-ACHC is utilized as a building block for synthesizing complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for creating diverse chemical entities and modifying existing compounds to enhance their properties.

Biology

Fmoc-trans-ACHC plays a crucial role in biological research, particularly in the study of protein interactions and functions. It is used as a probe to investigate binding sites on proteins and to elucidate mechanisms of action. By incorporating this compound into peptides, researchers can explore how structural modifications influence biological activity.

Medicine

In medicinal chemistry, Fmoc-trans-ACHC is being investigated for its potential therapeutic applications. Its incorporation into drug design may lead to the development of novel pharmaceuticals targeting specific diseases. The compound's ability to introduce conformational constraints in peptides enhances their stability and biological activity, making them more effective therapeutics.

Industry

Within industrial applications, Fmoc-trans-ACHC is employed in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for various processes in chemical manufacturing, contributing to the development of innovative products.

Case Study 1: Peptide Synthesis

Researchers have successfully incorporated Fmoc-trans-ACHC into peptides to create peptidomimetics—molecules designed to mimic natural peptides while exhibiting improved stability and biological activity. These studies demonstrate how structural diversity introduced by this compound can lead to enhanced binding affinities with biological targets.

Case Study 2: Drug Development

A study explored the use of Fmoc-trans-ACHC in developing new therapeutic agents aimed at specific receptors involved in disease pathways. The findings indicated that peptides containing this compound exhibited improved pharmacological effects compared to their conventional counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to analogs based on protecting groups , stereochemistry , substituents , and biological activity :

Table 1: Comparative Analysis of Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid and Analogs
Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Fmoc C₂₁H₁₉NO₄ 349.38 Base-labile; enhances peptide stability Solid-phase peptide synthesis, drug development
Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Boc C₁₂H₁₇NO₄ 245.27 Acid-labile; stable under basic conditions Solution-phase synthesis
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl None C₆H₉NO₂·HCl 163.60 Unprotected; chiral building block Intermediate in bioactive molecule synthesis
(1R,2S,5S)-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Thiophene-acetyl C₁₃H₁₃NO₃S 263.31 IC₅₀ = 1.7 µM against FABP4 Anti-inflammatory drug lead
exo-3-Azabicyclo[3.1.0]hexan-6-methanol None C₆H₁₁NO 113.16 Hydroxymethyl substituent Conformational studies

Protecting Group Strategies

  • Fmoc vs. Boc : The Fmoc group is removed under mild basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) due to orthogonal compatibility with acid-labile groups . In contrast, Boc (tert-butoxycarbonyl) requires strong acids like TFA for cleavage, limiting its use in SPPS but favoring solution-phase chemistry .
  • Stability : Fmoc derivatives require storage at 2–8°C (light-sensitive), while Boc analogs are more stable at room temperature .

Stereochemical and Substituent Effects

  • The trans configuration in the target compound ensures optimal spatial alignment for receptor binding, whereas stereoisomers like rac-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exhibit reduced activity .
  • Substituents like thiophene-acetyl () or phenoxybenzoyl () enhance target affinity. For example, the thiophene derivative shows potent inhibition of fatty acid-binding protein 4 (FABP4), a target in metabolic disorders .

Preparation Methods

Key Reaction Pathway:

  • Starting Material: cis-ethyl 2-cyanocyclopropylcarboxylate or similar cyclopropyl derivatives, as documented in patent US4255334A, which details the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid from cyclopropyl precursors (reference).

  • Step 1: Hydrolysis of the ester to yield the corresponding carboxylic acid.

  • Step 2: Conversion of the acid to the acyl chloride using oxalyl chloride or thionyl chloride under reflux conditions.

  • Step 3: Reduction of the acyl chloride to the aldehyde, often using lithium aluminum hydride in dry tetrahydrofuran (THF).

  • Step 4: Cyclization via nucleophilic attack or intramolecular reactions to form the bicyclic ring system, often facilitated by strong bases or heat.

Reaction Conditions & Notes:

Step Reagents Conditions Notes
Hydrolysis NaOH or KOH Aqueous, reflux Converts ester to acid
Acyl chloride formation Oxalyl chloride Reflux, dry conditions Converts acid to acyl chloride
Reduction LiAlH4 -60°C in dry THF Forms aldehyde intermediate
Cyclization Strong base (e.g., NaH) Reflux or room temperature Promotes ring closure

Formation of the N-Alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile

Following core ring synthesis, the next step involves introducing the nitrile group via reaction with cyanide sources, such as sodium cyanide or potassium cyanide, in the presence of an alkanecarboxylic acid (e.g., acetic acid or propionic acid).

Key Reaction:

  • The cyclized intermediate reacts with cyanide in the presence of a suitable acid to form the nitrile derivative, as described in patent.

Reaction Conditions & Notes:

Reagent Conditions Notes
Cyanide source NaCN or KCN In aqueous or alcoholic solvent
Acid catalyst RCOOH (2-6 carbons) Mild heating, reflux Facilitates nucleophilic addition

Conversion to the Carboxylic Acid

The nitrile intermediate undergoes hydrolysis under acidic conditions to form the corresponding carboxylic acid.

Reaction Pathway:

  • Reagents: Strong inorganic acids such as hydrochloric acid or sulfuric acid.

  • Conditions: Reflux in aqueous acid, often with controlled pH to prevent decomposition.

Notes:

  • The process can be performed in a single step from the nitrile, or in two steps involving initial partial hydrolysis followed by purification.

Protection with Fmoc Group

The final step involves protecting the amino group with the Fmoc (fluorenylmethyloxycarbonyl) group to generate the compound suitable for peptide synthesis.

Reaction:

  • Reagents: Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA) or sodium carbonate.

  • Conditions: Organic solvent (e.g., dimethylformamide or dichloromethane), room temperature.

Reaction Scheme:

[Core Bicyclic Carboxylic Acid] + Fmoc-Cl → Fmoc-protected derivative

Notes:

  • The Fmoc group reacts selectively with amines, providing stability during peptide chain assembly.

Data Table Summarizing the Preparation

Step Starting Material Reagents Conditions Product References
1 Cyclopropyl derivative NaOH/KOH Reflux Cyclized core
2 Acid Oxalyl chloride Reflux Acyl chloride
3 Acyl chloride LiAlH4 -60°C, dry THF Aldehyde
4 Aldehyde Base Reflux Bicyclic amine
5 Bicyclic amine NaCN/KCN + RCOOH Reflux Nitrile derivative
6 Nitrile H2SO4/HCl Reflux Carboxylic acid
7 Carboxylic acid Fmoc-Cl + base Room temperature Fmoc-protected acid ,

Q & A

Q. What are the key synthetic routes for preparing Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and how are intermediates purified?

The synthesis typically involves a bicyclization strategy starting from proline derivatives or via Simmons-Smith cyclopropanation. A critical step is the selective introduction of the Fmoc group after resolving the stereochemistry. For example, trans selectivity can be achieved using chiral auxiliaries or by adjusting reaction conditions (e.g., temperature, solvent polarity) during cyclopropanation . Intermediate purification often employs diastereomeric salt crystallization with chiral amines (e.g., (1R,2S)-norephedrine) or chromatography on chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) .

Q. Which analytical techniques are most reliable for confirming the stereochemical integrity of this bicyclic amino acid?

X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, use a combination of:

  • NMR : 1^1H-1^1H NOESY to verify spatial proximity of protons in the bicyclic core.
  • Chiral HPLC : Employ CSPs (e.g., Chiralpak IA or IB) to resolve enantiomers.
  • Optical rotation : Compare specific rotation values with literature data .

Q. How are stereoisomeric impurities minimized during synthesis?

Steric and electronic factors in the bicyclic system can lead to undesired cis isomers. Key strategies include:

  • Reaction condition optimization : Lowering temperature during cyclopropanation reduces epimerization.
  • Protecting group choice : Fmoc’s bulkiness enhances steric control during ring closure.
  • Kinetic resolution : Use enzymes (e.g., lipases) to hydrolyze undesired esters selectively .

Advanced Research Questions

Q. What mechanistic insights explain the cis vs. trans selectivity in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives?

Density functional theory (DFT) calculations reveal that trans selectivity arises from transition-state stabilization via hyperconjugative interactions between the bicyclic core and substituents. For example, in Simmons-Smith reactions, electron-withdrawing groups on the precursor stabilize the transition state favoring trans geometry .

Q. How can computational chemistry guide the design of novel derivatives with improved pharmacological profiles?

Molecular docking and molecular dynamics simulations predict binding affinity to biological targets (e.g., proteases, GPCRs). Modifications at the carboxylic acid or Fmoc group can be screened in silico for enhanced target engagement. For instance, replacing Fmoc with photo-labile groups enables prodrug strategies .

Q. What are the common side reactions during Fmoc protection, and how are they mitigated?

  • Fmoc cleavage under basic conditions : Use mild bases (e.g., piperidine) and monitor reaction progress via TLC.
  • Racemization : Avoid prolonged exposure to basic or high-temperature conditions.
  • Byproduct formation : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcome of key synthetic steps?

  • Polar aprotic solvents (e.g., DMF, DMSO): Stabilize charged intermediates, enhancing trans selectivity.
  • Chiral catalysts : Cinchona alkaloid-derived catalysts (e.g., Sharpless dihydroxylation conditions) improve enantiomeric excess (ee) in asymmetric cyclopropanation .

Q. What strategies are effective for analyzing and controlling process-related impurities in large-scale synthesis?

  • HPLC-MS : Identify impurities via molecular weight and fragmentation patterns.
  • DoE (Design of Experiments) : Optimize reaction parameters (pH, stoichiometry) to minimize byproducts.
  • Crystallization-driven purification : Exploit solubility differences between the target compound and impurities .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for similar synthetic routes: How to troubleshoot?

Conflicting yields often stem from subtle differences in reaction setup (e.g., inert atmosphere, reagent purity). Replicate procedures with rigorous exclusion of moisture/oxygen and validate intermediate purity via 1^1H NMR before proceeding. For example, yields drop if residual water hydrolyzes the Fmoc group prematurely .

Q. Conflicting stereochemical assignments in literature: How to resolve uncertainties?

Re-examine the original crystallographic data (CCDC entries) or perform independent synthesis using enantiopure starting materials. Cross-validate results with circular dichroism (CD) spectroscopy .

Applications in Drug Discovery

Q. How is this bicyclic amino acid utilized in peptide-based drug design?

Its rigid structure enforces specific backbone conformations, improving target binding and metabolic stability. For example, it is incorporated into protease inhibitors (e.g., hepatitis C virus NS3/4A inhibitors) to block substrate recognition .

Q. What role does this compound play in the synthesis of Paxlovid-related impurities?

Derivatives like (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are key intermediates in antiviral prodrugs. Impurities arise during Fmoc deprotection or incomplete cyclization, requiring stringent control via HPLC-UV/ELSD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
Reactant of Route 2
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Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid

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